molecular formula C10H20N2O3 B2498385 (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1433178-03-0

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2498385
CAS No.: 1433178-03-0
M. Wt: 216.281
InChI Key: IZVUMRPAZPCMTK-HTQZYQBOSA-N
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Description

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative of high importance in medicinal and organic chemistry research. This compound serves as a versatile and critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs) . The tert-butyloxycarbonyl (Boc) protective group on the nitrogen makes it a stable and handleable intermediate, readily deprotected under mild acidic conditions for further functionalization . Compounds within this chemical family are frequently investigated as core structures for γ-secretase modulators, which are relevant in the study of pathways associated with Aβ42 production, a peptide linked to Alzheimer's disease pathology . The presence of both stereospecific amino and hydroxy functional groups on the piperidine ring allows researchers to explore a wide range of structure-activity relationships, particularly in developing molecules for cardiovascular and metabolic disorders . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this moisture-sensitive compound with appropriate care, under inert gas if specified, and store it in sealed containers at recommended temperatures to ensure stability .

Properties

IUPAC Name

tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUMRPAZPCMTK-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine derivatives.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves large-scale synthesis using automated reactors. The process includes:

    Continuous Flow Chemistry: To enhance efficiency and scalability.

    Catalysts: Use of specific catalysts to accelerate the reaction rates.

    Purification: Advanced purification techniques such as crystallization and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).

    Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1.1. Neuropharmacological Applications

Research indicates that (3R,5R)-3-amino-5-hydroxy-piperidine derivatives exhibit significant neuropharmacological properties. These compounds have been investigated for their potential use as:

  • Cognitive Enhancers : Studies suggest that the compound may enhance cognitive functions by modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's .
  • Antidepressants : The compound's ability to influence serotonin receptors has led to investigations into its potential as an antidepressant agent .

1.2. Anticancer Research

Recent studies have shown that derivatives of (3R,5R)-3-amino-5-hydroxy-piperidine can inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in various cancer cell lines, making it a candidate for further development in anticancer therapies .

2.1. Building Block for Complex Molecules

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester serves as a versatile building block in organic synthesis:

  • Synthesis of Peptides : Its structure allows for easy incorporation into peptide synthesis, particularly in creating cyclic peptides that exhibit enhanced biological activity .
  • Chiral Auxiliary : The compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for pharmaceutical development .

3.1. Polymer Chemistry

The compound has been explored for its potential applications in polymer chemistry:

  • Functional Polymers : Incorporating (3R,5R)-3-amino-5-hydroxy-piperidine into polymer matrices can enhance the material properties such as thermal stability and mechanical strength .
  • Biodegradable Materials : Research is ongoing into using this compound to develop biodegradable polymers that could have significant environmental benefits while maintaining desirable physical properties .

Case Studies

Study FocusFindingsReference
Neuropharmacological EffectsEnhanced cognitive function in animal models; potential antidepressant effects
Anticancer ActivityInduced apoptosis in breast and prostate cancer cell lines
Organic SynthesisUtilized as a chiral auxiliary leading to high enantiomeric excess
Polymer ApplicationsImproved thermal stability and mechanical properties in polymer blends

Mechanism of Action

The mechanism by which (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors due to its structural features.

    Pathways Involved: Modulation of biochemical pathways, particularly those involving neurotransmitters or metabolic enzymes.

Comparison with Similar Compounds

BR13 (Pipecolic Acid Derivative)

  • Structure : Natural pipecolic acid derivative isolated from Baphia racemosa seeds.
  • Key Features : Acts as a glycosidase and disaccharidase inhibitor due to its mimicry of carbohydrate transition states .
  • Contrast: Unlike the target compound, BR13 lacks the tert-butyl carbamate group but shares a hydroxylated piperidine core. Its natural origin and enzyme inhibitory activity highlight the pharmacological relevance of hydroxyl/amino substitutions in piperidines .

(3S,5S)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS: 2382089-24-7)

  • Structure: Stereoisomer with hydroxyl groups at both 3- and 5-positions instead of an amino group.
  • Key Features: Molecular formula C₁₀H₁₉NO₄, molecular weight 217.26 g/mol.
  • This underscores the critical role of the amino group in interactions with biological targets .

tert-Butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1932056-72-8)

  • Structure : Fluorinated analog with fluorine at the 5-position.
  • Key Features : Fluorine introduces electronegativity and metabolic stability. Molecular formula C₁₀H₁₉FN₂O₂ , molecular weight 218.27 g/mol .
  • Contrast : Fluorination enhances lipophilicity and resistance to oxidative degradation compared to the hydroxyl group in the target compound, making it more suitable for blood-brain barrier penetration in CNS drug development .

(3S,5R)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 2331211-40-4)

  • Structure: Contains a trifluoroacetylated amino group at the 5-position.
  • Key Features : Molecular formula C₁₂H₁₉F₃N₂O₄ , molecular weight 312.29 g/mol .
  • Contrast: The trifluoroacetyl group is strongly electron-withdrawing, reducing hydrogen-bond donor capacity but increasing stability against proteolytic cleavage. This modification is advantageous in prodrug design .

3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1262412-64-5)

  • Structure : Difluoro and hydroxymethyl substitutions at the 3- and 5-positions.
  • Key Features: Molecular formula C₁₁H₁₉F₂NO₃, molecular weight 251.28 g/mol.

Physicochemical and Functional Group Analysis

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Target Compound 3-NH₂, 5-OH 216.28 Amino, hydroxyl, tert-butyl Enzyme inhibition intermediate
BR13 3-OH, 5-CH₂OH ~180 (estimated) Hydroxyl, hydroxymethyl Natural glycosidase inhibitor
(3S,5S)-Dihydroxy analog 3-OH, 5-OH 217.26 Dual hydroxyl Reduced H-bond capacity
Fluorinated analog (5-F) 3-NH₂, 5-F 218.27 Amino, fluorine Enhanced metabolic stability
Trifluoroacetylated analog 3-OH, 5-NHCOCF₃ 312.29 Trifluoroacetyl, hydroxyl Prodrug potential
Difluoro-hydroxymethyl analog 3,3-F₂, 5-CH₂OH 251.28 Difluoro, hydroxymethyl Altered steric profile

Biological Activity

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate, is a compound with significant potential in medicinal chemistry due to its biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings and data tables.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1433178-03-0
  • Purity : Generally >97% .

The biological activity of this compound is primarily attributed to its structural features, which include a piperidine ring and hydroxyl and amino functional groups. These characteristics enable it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine compounds exhibit antimicrobial properties. In particular, studies have shown that (3R,5R)-3-amino-5-hydroxy-piperidine derivatives can inhibit the growth of certain bacterial strains. For instance:

  • Case Study : A study published in Biomed Research International indicated that similar piperidine derivatives showed significant inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that (3R,5R)-3-amino-5-hydroxy-piperidine derivatives could be explored for their potential as antibacterial agents.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Piperidine derivatives are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine.

  • Research Findings : A recent investigation into related compounds highlighted their ability to act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders . Further studies are needed to establish the specific effects of (3R,5R)-3-amino-5-hydroxy-piperidine on neurotransmitter systems.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of MRSA growth
NeuropharmacologicalPotential modulation of serotonin and dopamine systems
CytotoxicityInvestigation required for cancer cell lines

Q & A

Q. What mechanistic insights explain regioselective functionalization observed in reactions involving this compound?

  • Answer: Regioselectivity is governed by steric (bulky tert-butyl group) and electronic (amino group nucleophilicity) factors. Hydrogen bonding with the hydroxyl group stabilizes specific transition states, as inferred from substitution patterns in related studies .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be reconciled during derivative characterization?

  • Answer: Use complementary techniques like 2D NMR (COSY, HSQC) or X-ray crystallography. Compare experimental data with computed spectra or literature analogs, as demonstrated in structural elucidation workflows .

Q. What are the challenges in achieving high enantiomeric excess, and what resolution techniques are effective?

  • Answer: Racemization risks during acidic/basic steps require chiral auxiliaries or enzymatic resolution. Chiral chromatography and crystallization are effective, with methodologies validated in analogous syntheses .

Methodological Notes

  • Stereochemical Control: Prioritize low-temperature reactions and mild bases to preserve configuration.
  • Analytical Workflows: Combine chiral HPLC, NMR, and HRMS for robust characterization.
  • Scale-Up Considerations: Batch processes with in-line monitoring ensure reproducibility; avoid continuous flow methods lacking validation in provided evidence.

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